Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is an organic compound with the molecular formula and a CAS number of 1761-57-5. It appears as a white to light yellow powder, exhibiting a melting point of 238-239°C . The compound features a phenolic structure with an amino group and a methylene bridge connecting two aromatic systems, which contributes to its unique properties.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- exhibits notable biological activities:
Several methods have been reported for synthesizing Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-:
text2-Hydroxybenzaldehyde + 4-Methylphenylamine → Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-
This compound has several applications across various fields:
Interaction studies have been conducted to understand the behavior of Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- in biological systems:
These interactions are crucial for evaluating the compound's therapeutic potential and safety profile.
Several compounds share structural similarities with Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl-. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-{[(4-Methylphenyl)amino]methyl}phenol | C14H15NO | Contains an additional methyl group on the amine. |
| Phenol, 2-[(4-hydroxyphenyl)methyl]- | C13H12O | Lacks the amino group; primarily a phenolic compound. |
| 2-{[(2-Hydroxyphenyl)imino]methyl}phenol | C13H13N1O | Contains an imine functional group instead of an amine. |
Phenol, 2-[[(2-hydroxyphenyl)methylene]amino]-4-methyl- is unique due to its specific combination of functional groups that contribute to its distinct biological activities and chemical reactivity. Its structural complexity sets it apart from other similar compounds, making it an interesting subject for further research and application development.
Irritant